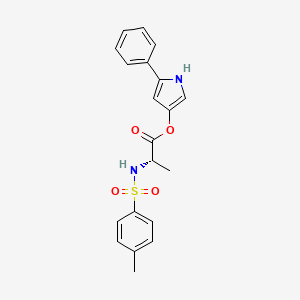

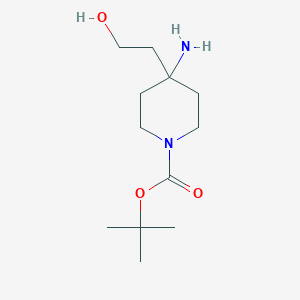

![molecular formula C₂₆H₄₁NNa₂O₇S B1141794 3alpha-Hydroxy-5beta-cholan 24-oic acid N-[carboxymethyl]amide 3-sulfate disodium salt CAS No. 64936-82-9](/img/structure/B1141794.png)

3alpha-Hydroxy-5beta-cholan 24-oic acid N-[carboxymethyl]amide 3-sulfate disodium salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of bile acid derivatives often involves complex organic reactions to introduce specific functional groups or to modify the steroid backbone. For instance, the dehydration of chenodeoxycholic acid with concentrated hydrochloric acid has been shown to produce various dehydration products, including 3alpha-hydroxy-5beta,14beta-chol-8-en-24-oic acid, which is a result of specific structural modifications to the bile acid molecule (Harano et al., 1977). This indicates the complexity and specificity of chemical reactions involved in the synthesis of bile acid derivatives.

Molecular Structure Analysis

The molecular structure of bile acid derivatives, including the specific compound , is characterized by the presence of a steroid nucleus with various functional groups attached, such as hydroxyl, carboxyl, and in this case, sulfate and amide groups. These modifications can alter the molecule's conformation, polarity, and interaction with biological membranes and enzymes. The crystal structure analysis and hydrogen bonding patterns of related bile acids provide insights into their molecular interactions and stability (Valkonen et al., 2009).

Chemical Reactions and Properties

Bile acid derivatives can undergo various chemical reactions, reflecting their complex chemical properties. For example, the introduction of a sulfate group can enhance the compound's solubility in water, while the presence of an amide linkage may affect its reactivity and interaction with proteins. The chemical synthesis of bile acid derivatives often reveals their reactivity and the potential for further chemical modifications (Iida et al., 2002).

科学的研究の応用

Antioxidant Properties and Structure-Activity Relationships

Research on hydroxycinnamic acids (HCAs) and their derivatives has shown significant biological properties, including antioxidant activity. Studies have focused on understanding the structure-activity relationships (SARs) of these compounds, highlighting the importance of certain structural features such as the presence of an unsaturated bond on the side chain and modifications of the aromatic ring for their activity. These findings suggest optimization of molecular structures could lead to more potent antioxidants useful for managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).

Applications in Nutraceuticals and Food Additives

Chlorogenic acid, a member of the hydroxycinnamic acid family, exhibits anti-oxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. Its role as a nutraceutical for preventing and treating metabolic syndrome has been documented, alongside its utility as a natural antimicrobial and antioxidant food additive. This underscores the potential for similar compounds in dietary supplements and functional foods (Santana-Gálvez et al., 2017).

Biotechnological and Industrial Applications

The review of biomass-derived levulinic acid showcases its application in drug synthesis, indicating that derivatives of similar complex compounds can significantly contribute to the pharmaceutical industry by offering routes to synthesize drugs more efficiently and with lower costs. This highlights the broader application of such chemical compounds in medicine and industry, suggesting a potential area of interest for research related to "3alpha-Hydroxy-5beta-cholan 24-oic acid N-[carboxymethyl]amide 3-sulfate disodium salt" (Zhang et al., 2021).

Environmental and Ecological Considerations

The investigation into the environmentally friendly alternatives for acid cleaning and corrosion inhibition, such as sulfamic acid, suggests that exploring the applications of various chemical compounds can lead to more sustainable industrial practices. This area of research is critical for developing safer, more effective methods for material maintenance and environmental protection (Verma & Quraishi, 2022).

Safety And Hazards

将来の方向性

特性

InChI |

InChI=1S/C26H43NO7S.Na/c1-16(4-9-23(28)27-15-24(29)30)20-7-8-21-19-6-5-17-14-18(34-35(31,32)33)10-12-25(17,2)22(19)11-13-26(20,21)3;/h16-22H,4-15H2,1-3H3,(H,27,28)(H,29,30)(H,31,32,33);/t16-,17-,18-,19+,20-,21+,22+,25+,26-;/m1./s1 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKKXGSBTGBBCHS-LGURPPGFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)O)C)C.[Na] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)O)C)C.[Na] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H43NNaO7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3alpha-Hydroxy-5beta-cholan 24-oic acid N-[carboxymethyl]amide 3-sulfate disodium salt | |

CAS RN |

64936-82-9 |

Source

|

| Record name | 3-Sulfoglycolithocholic acid disodium salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64936-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

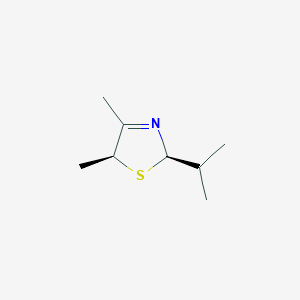

![(4E)-3-Oxo-4-[(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)methylidene]-2-[(E)-(1,1,3-trimethylbenzo[e]indol-2-ylidene)methyl]cyclobuten-1-olate](/img/structure/B1141719.png)